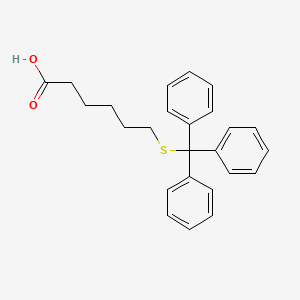

6-(Tritylthio)hexanoic acid

描述

The exact mass of the compound 6-(Tritylthio)-hexanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

6-tritylsulfanylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O2S/c26-24(27)19-11-4-12-20-28-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-10,13-18H,4,11-12,19-20H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAPAFBLFPIIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70614436 | |

| Record name | 6-[(Triphenylmethyl)sulfanyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80441-55-0 | |

| Record name | 6-[(Triphenylmethyl)sulfanyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Tritylsulfanyl-hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Tritylthio)hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Tritylthio)hexanoic acid is a versatile bifunctional linker molecule widely employed in bioconjugation, drug delivery, and materials science. Its unique architecture, featuring a sterically hindered and readily cleavable trityl-protected thiol at one terminus and a reactive carboxylic acid at the other, allows for the sequential and controlled linkage of diverse molecular entities. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and data presentation for the scientific community.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] Its stability is enhanced by the bulky trityl group, which protects the thiol from oxidation and other unwanted side reactions. Key physicochemical properties are summarized in the table below. It is important to note that some of these values are predicted and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₆O₂S | [1][2][3][4] |

| Molecular Weight | 390.54 g/mol | [1][2][3][4] |

| CAS Number | 80441-55-0 | [1][2][3][4] |

| Appearance | White to off-white solid | [1] |

| Boiling Point (Predicted) | 536.7 ± 38.0 °C | [5] |

| Density (Predicted) | 1.147 ± 0.06 g/cm³ | [5] |

| Purity | ≥ 95% | [2] |

| Storage Conditions | Room temperature, protected from light, under inert gas | [2][5] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[6] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of 6-mercaptohexanoic acid with trityl chloride in the presence of a base. The bulky trityl group selectively protects the thiol functionality.

General Experimental Protocol: Synthesis of this compound

This protocol is a general procedure adapted from standard methods for the S-tritylation of thiols.

Materials:

-

6-mercaptohexanoic acid

-

Trityl chloride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-mercaptohexanoic acid (1 equivalent) in anhydrous DCM.

-

Add triethylamine or DIPEA (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve trityl chloride (1.05 equivalents) in anhydrous DCM.

-

Slowly add the trityl chloride solution to the 6-mercaptohexanoic acid solution dropwise over 30 minutes with vigorous stirring.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a white to off-white solid.

Key Reactions and Applications

The utility of this compound lies in its two distinct reactive handles, which can be addressed sequentially.

Amide Bond Formation via the Carboxylic Acid

The terminal carboxylic acid can be activated and coupled with primary amines to form stable amide bonds. This is a cornerstone of its use in bioconjugation, for example, in labeling proteins or modifying amine-functionalized surfaces.

Materials:

-

This compound

-

Amine-containing molecule (e.g., a protein, peptide, or amine-functionalized nanoparticle)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Dissolve this compound (1.5 equivalents) in anhydrous DMF or DMSO.

-

Add EDC (1.5 equivalents) and NHS (1.6 equivalents) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid, forming an NHS ester.

-

Dissolve the amine-containing molecule (1 equivalent) in PBS (pH 7.4).

-

Add the activated this compound solution to the amine solution and react for 2-4 hours at room temperature or overnight at 4°C.

-

Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or precipitation, to remove unreacted reagents.

Deprotection of the Thiol Group

The trityl protecting group can be efficiently removed under acidic conditions to liberate the free thiol. This thiol can then participate in various reactions, such as Michael additions to maleimides or the formation of disulfide bonds.

Materials:

-

This compound conjugate

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (TES) or Triisopropylsilane (TIPS) as a scavenger

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the this compound conjugate in DCM.

-

Add TES or TIPS (5-10 equivalents) to the solution.

-

Add TFA (5-10 equivalents) dropwise to the solution at 0°C.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting free thiol is often used immediately in the next step due to its susceptibility to oxidation.

Visualizing the Workflow: Conjugation and Deprotection

The following diagram illustrates the general workflow for utilizing this compound to link to a biomolecule and subsequently expose a reactive thiol group.

Caption: Workflow for bioconjugation using this compound.

Conclusion

This compound is a valuable tool for researchers in chemistry, biology, and materials science. Its bifunctional nature allows for a modular and controlled approach to the synthesis of complex conjugates. The robust protection of the thiol group and the well-established chemistry of the carboxylic acid moiety make it a reliable linker for a wide array of applications, from the development of antibody-drug conjugates to the functionalization of surfaces and nanoparticles. The detailed protocols provided in this guide serve as a starting point for the successful implementation of this versatile molecule in various research and development endeavors.

References

An In-Depth Technical Guide to 6-(Tritylthio)hexanoic Acid: Properties and Protocols for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of 6-(Tritylthio)hexanoic acid, a versatile bifunctional linker molecule. Designed for researchers, scientists, and professionals in drug development, this document consolidates essential data to facilitate its use in organic synthesis, bioconjugation, and materials science.

Core Chemical Properties

This compound, also known as 6-(tritylsulfanyl)hexanoic acid, is a valuable reagent in chemical and biological research.[1][2] Its structure features a hexanoic acid chain, providing a carboxylic acid functional group, and a thiol group protected by a bulky trityl group. This unique combination allows for sequential and site-specific modifications of molecules. The trityl group offers a stable protecting group for the thiol moiety, which can be selectively removed under acidic conditions to yield a free thiol for further conjugation.[3][4] The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds.[3][4]

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 80441-55-0 | [1][3][5] |

| Molecular Formula | C₂₅H₂₆O₂S | [1][3][5] |

| Molecular Weight | 390.54 g/mol | [1][5] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥95% to ≥98% (HPLC) | [1][6] |

| Predicted Boiling Point | 536.7 ± 38.0 °C | [6] |

| Predicted Density | 1.147 ± 0.06 g/cm³ | [6] |

| Storage Conditions | Room temperature, in a dark, inert atmosphere.[6][7] For long-term storage, -20°C is recommended.[3][4] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound. The following sections provide methodologies for its synthesis, deprotection of the thiol group, and a general bioconjugation workflow.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 6-mercaptohexanoic acid with trityl chloride in the presence of a base.

Materials:

-

6-mercaptohexanoic acid

-

Trityl chloride

-

Pyridine (B92270) (or another suitable base)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (B86663) (for drying)

Procedure:

-

Dissolve 6-mercaptohexanoic acid in the anhydrous solvent.

-

Add pyridine to the solution and stir.

-

Slowly add a solution of trityl chloride in the anhydrous solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Acidify the aqueous layer with hydrochloric acid and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Deprotection of the Trityl Group

The trityl group can be efficiently removed under acidic conditions to expose the free thiol.

Materials:

-

This compound derivative

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (TES) (as a scavenger)

-

Dichloromethane (DCM)

-

Triethylamine (for quenching)

Procedure:

-

Dissolve the this compound-containing compound in DCM in an inert atmosphere and cool to 0°C.

-

Add TFA to the solution, followed immediately by the addition of triethylsilane.

-

Monitor the reaction by TLC; it is typically complete within 20-30 minutes.

-

Quench the reaction by adding triethylamine.

-

Wash the solution with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to obtain the deprotected thiol.[8]

Applications in Bioconjugation

This compound is a key linker molecule for the conjugation of various molecules, including peptides, proteins, and surfaces. The workflow below illustrates a typical bioconjugation process.

This workflow demonstrates the sequential activation of the carboxylic acid, conjugation to a biomolecule, deprotection of the thiol, and subsequent reaction with a thiol-reactive moiety.

Conclusion

This compound is a highly adaptable linker molecule with significant applications in scientific research and development. Its well-defined chemical properties and predictable reactivity make it an invaluable tool for creating complex molecular architectures and bioconjugates. This guide provides the foundational knowledge and protocols necessary for its effective utilization in the laboratory.

References

- 1. scbt.com [scbt.com]

- 2. CAS 80441-55-0: Hexanoicacid, 6-[(triphenylmethyl)thio]- [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound, 80441-55-0 | BroadPharm [broadpharm.com]

- 5. preprints.org [preprints.org]

- 6. This compound [myskinrecipes.com]

- 7. achmem.com [achmem.com]

- 8. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]

6-(Tritylthio)hexanoic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 6-(Tritylthio)hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound, a valuable linker molecule frequently employed in bioconjugation, drug delivery, and materials science. The trityl group offers a robust and reversible protecting strategy for the thiol moiety, allowing for selective chemical modifications at the carboxylic acid terminus.

Introduction

This compound is a bifunctional molecule that incorporates a protected thiol group and a terminal carboxylic acid. The trityl (triphenylmethyl) group provides steric hindrance, effectively shielding the reactive thiol from unwanted side reactions during multi-step syntheses.[1] This protective group can be readily removed under acidic conditions to liberate the free thiol for subsequent conjugation or surface attachment.[2] The carboxylic acid functionality allows for facile coupling to amines, alcohols, and other nucleophiles, making it a versatile building block in the construction of complex biomolecules and functional materials.

Synthesis Pathway

The synthesis of this compound is achieved through the S-alkylation of 6-mercaptohexanoic acid with triphenylmethyl chloride (trityl chloride). The lone pair of electrons on the sulfur atom of the thiol group acts as a nucleophile, attacking the electrophilic carbon of trityl chloride and displacing the chloride ion.

Experimental Protocol

This protocol is adapted from a similar synthesis of 6-S-Trityl-mercapto-hexan-1-ol and is expected to yield the desired product in high purity.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 6-Mercaptohexanoic acid | ≥95% | Commercially Available |

| Triphenylmethyl chloride | ≥97% | Commercially Available |

| Dichloromethane (B109758) (DCM) | Anhydrous | Commercially Available |

| Sodium Hydroxide (B78521) (NaOH) | Reagent | Commercially Available |

| Magnesium Sulfate (B86663) (MgSO₄) | Anhydrous | Commercially Available |

| Toluene (B28343) | Reagent | Commercially Available |

| Petroleum Ether | Reagent | Commercially Available |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Synthesis Procedure

The experimental workflow is outlined below:

Step-by-Step Instructions:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-mercaptohexanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: In a separate flask, prepare a solution of triphenylmethyl chloride (0.95 eq) in anhydrous DCM. Transfer this solution to a dropping funnel.

-

Reaction: While stirring the 6-mercaptohexanoic acid solution at room temperature, add the trityl chloride solution dropwise over a period of 30 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with 0.1 M aqueous sodium hydroxide (NaOH) to remove any unreacted 6-mercaptohexanoic acid.

-

Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by crystallization. Dissolve the crude material in a minimal amount of hot toluene and add petroleum ether until turbidity is observed. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization. Collect the crystals by filtration.

Quantitative Data

The following table provides an example of the quantities of reagents that can be used for this synthesis.

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 6-Mercaptohexanoic acid | 148.23 | 10.0 | 1.48 g |

| Triphenylmethyl chloride | 278.78 | 9.5 | 2.65 g |

| Dichloromethane | - | - | 50 mL + 20 mL |

| 0.1 M NaOH (aq) | - | - | 2 x 50 mL |

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

-

Melting Point Analysis: To assess the purity of the crystalline product.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.

-

Triphenylmethyl chloride is corrosive and moisture-sensitive.

-

Sodium hydroxide is a corrosive base.

By following this detailed guide, researchers can reliably synthesize this compound for a variety of applications in chemical and biological sciences.

References

An In-Depth Technical Guide to 6-Tritylmercapto-hexanoic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Tritylmercapto-hexanoic acid is a valuable bifunctional molecule widely utilized in chemical synthesis and bioconjugation. Its structure features a hexanoic acid backbone, a terminal carboxylic acid group, and a thiol group at the 6-position, which is protected by a bulky trityl group. This unique combination of a reactive carboxylic acid and a protected thiol makes it an important building block in the fields of drug development, surface functionalization, and the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and data presentation.

Chemical Structure and Properties

6-Tritylmercapto-hexanoic acid, also known by its IUPAC name 6-(tritylsulfanyl)hexanoic acid, is characterized by a linear six-carbon aliphatic chain. One terminus is functionalized with a carboxylic acid group (-COOH), while the other end bears a sulfur atom protected by a triphenylmethyl (trityl) group.

Molecular Structure:

The trityl group serves as a sterically hindered and acid-labile protecting group for the thiol functionality. This allows for selective reactions to be carried out at the carboxylic acid terminus without interference from the reactive thiol group.

Physicochemical Properties:

A summary of the key physicochemical properties of 6-Tritylmercapto-hexanoic acid is presented in the table below. This data is essential for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 80441-55-0 | [1][2][3] |

| Molecular Formula | C₂₅H₂₆O₂S | [1][2] |

| Molecular Weight | 390.54 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C, protect from light | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the trityl group protons (typically in the aromatic region, ~7.2-7.5 ppm), the methylene (B1212753) protons of the hexanoic acid chain, and the acidic proton of the carboxylic acid (which may be a broad singlet).

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbons of the trityl group, the aliphatic carbons of the hexanoic acid chain, and the carbonyl carbon of the carboxylic acid group (typically in the range of 170-180 ppm).

Infrared (IR) Spectroscopy: The IR spectrum of 6-Tritylmercapto-hexanoic acid would exhibit characteristic absorption bands for its functional groups:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, around 1700-1725 cm⁻¹.[4]

-

C-H stretching bands for the aromatic protons of the trityl group and the aliphatic protons of the hexanoic acid chain.

-

C-S stretching vibrations, which are typically weak and may be difficult to assign definitively.

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the trityl group, the carboxylic acid group, and fragmentation along the aliphatic chain.

Synthesis and Experimental Protocols

A common synthetic route to 6-Tritylmercapto-hexanoic acid involves the reaction of a 6-halo-hexanoic acid (such as 6-bromohexanoic acid) with triphenylmethanethiol (B167021) or by protecting 6-mercaptohexanoic acid with a trityl group.

Logical Workflow for Synthesis:

Caption: Synthetic routes to 6-Tritylmercapto-hexanoic acid.

Detailed Experimental Protocol (General Procedure for Thiol Protection):

This protocol describes a general method for the synthesis of thiol derivatives, which can be adapted for 6-Tritylmercapto-hexanoic acid.

-

Dissolution: Dissolve the starting material (e.g., 6-mercaptohexanoic acid) in a suitable solvent such as dichloromethane (B109758) in an inert atmosphere (e.g., argon) and cool the solution to 0 °C using an ice bath.

-

Reagent Addition: To the cooled solution, add trityl chloride. A base, such as triethylamine (B128534), may be added to facilitate the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture and perform an aqueous work-up by washing with water and brine.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield the final product.

Key Reactions and Applications in Drug Development

The utility of 6-Tritylmercapto-hexanoic acid lies in the orthogonal reactivity of its two functional groups. The carboxylic acid can be activated for amide bond formation, while the trityl-protected thiol can be deprotected under acidic conditions to reveal a free thiol.

Workflow for Bioconjugation:

Caption: Bioconjugation workflow using 6-Tritylmercapto-hexanoic acid.

Applications:

-

Linker Molecule: It serves as a versatile linker in the synthesis of more complex molecules, including peptides and other bioactive compounds.[2] The hexanoic acid chain provides a flexible spacer.

-

Drug Development: In drug development, it can be used to introduce a thiol group into a molecule of interest.[1] The carboxylic acid allows for conjugation to amine-containing drugs or targeting moieties. The subsequent deprotection of the thiol provides a handle for further modification, such as attachment to a carrier molecule or a surface.

-

Bioconjugation: The free thiol generated after deprotection can readily react with maleimides or other thiol-reactive groups on proteins, antibodies, or other biomolecules.[1] This is a common strategy for creating antibody-drug conjugates (ADCs) or for immobilizing molecules onto surfaces for diagnostic applications.

-

Self-Assembled Monolayers (SAMs): The thiol group can form strong bonds with gold and other metal surfaces, making this molecule suitable for the formation of self-assembled monolayers. The carboxylic acid terminus can then be used to modify the surface properties or to attach other molecules.

Experimental Protocol: Deprotection of the Trityl Group

A general procedure for the deprotection of trityl-protected thiols involves the use of trifluoroacetic acid (TFA) and a scavenger such as triethylsilane (Et₃SiH).[5]

-

Dissolution: Dissolve the trityl-protected compound in dichloromethane under an inert atmosphere and cool to 0 °C.[5]

-

Acid and Scavenger Addition: Add trifluoroacetic acid to the solution, followed immediately by the addition of triethylsilane.[5] The triethylsilane acts as a scavenger for the released trityl cation, preventing side reactions.

-

Reaction Monitoring: Monitor the reaction by TLC until completion (typically 20-60 minutes).[5]

-

Quenching and Work-up: Quench the reaction with a base such as triethylamine and perform an aqueous work-up.[5]

-

Purification: The deprotected product can be purified by standard methods if necessary.

Conclusion

6-Tritylmercapto-hexanoic acid is a highly versatile and valuable reagent for researchers and scientists in the fields of chemistry, biochemistry, and drug development. Its unique structure, with a reactive carboxylic acid and a protected thiol, allows for a wide range of synthetic transformations and bioconjugation strategies. The straightforward protocols for its use and the predictable reactivity of its functional groups make it an essential tool for the construction of complex molecular architectures and the development of novel therapeutic and diagnostic agents. This guide has provided a detailed overview of its properties and applications, offering a solid foundation for its effective utilization in research and development.

References

An In-depth Technical Guide to 6-(Tritylthio)hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(Tritylthio)hexanoic acid, a versatile bifunctional linker molecule. It is widely utilized in organic synthesis, bioconjugation, and materials science. This document details its chemical properties, applications, and key experimental protocols for its use.

Core Properties of this compound

This compound is characterized by a hexanoic acid backbone, a terminal carboxylic acid group, and a thiol group protected by a bulky trityl group. This structure allows for sequential chemical modifications, making it a valuable tool in the synthesis of complex molecules.

| Property | Value | References |

| Molecular Weight | 390.54 g/mol | [1][2][3][4] |

| Molecular Formula | C₂₅H₂₆O₂S | [1][2][3][4][5] |

| CAS Number | 80441-55-0 | [1][2][3][5] |

| Appearance | White to off-white solid | [2] |

| Synonyms | 6-Tritylmercapto-hexanoic acid, 6-Tritylsulfanyl-hexanoic acid | [2][3] |

| Purity | ≥ 98% (HPLC) | [2] |

| Storage Conditions | Store at -20°C or 0-8°C | [2][5] |

Applications in Research and Development

This compound serves as a crucial building block and linker molecule in various scientific domains:

-

Organic Synthesis: It is a versatile intermediate for synthesizing complex molecules where a protected thiol is required.[2][6] The trityl group provides robust protection for the thiol functionality during various reaction conditions, preventing unwanted side reactions.[6]

-

Drug Development & Bioconjugation: The molecule's dual functionality is highly valuable in drug development.[2] The terminal carboxylic acid can be coupled with amine groups on biomolecules like peptides, proteins, or antibodies, while the protected thiol offers a latent site for subsequent conjugation to other molecules, such as imaging agents or drug payloads, after deprotection.[2][7]

-

Materials Science: It is used in the preparation of functionalized polymers and surfaces where the controlled introduction of thiol groups is necessary.[6] It has also been shown to adsorb to phthalocyanine (B1677752) monolayers, which is relevant in the design of new solar cells.[1]

Experimental Protocols and Methodologies

The utility of this compound stems from the orthogonal reactivity of its two functional groups. The following protocols describe the standard methodologies for its use.

The terminal carboxylic acid can be reacted with primary amines in the presence of a coupling agent to form a stable amide bond.

Objective: To conjugate this compound to an amine-containing molecule (e.g., a peptide or protein).

Materials:

-

This compound

-

Amine-containing substrate

-

Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Anhydrous aprotic solvent (e.g., DMF or DCM)

-

Tertiary base (e.g., DIPEA or triethylamine)

Procedure:

-

Dissolve this compound in the chosen anhydrous solvent.

-

Add the coupling agent (e.g., EDC or HATU) to the solution to activate the carboxylic acid.

-

Introduce the amine-containing substrate to the reaction mixture.

-

Add a tertiary base to facilitate the reaction.

-

Allow the reaction to proceed at room temperature for several hours to overnight.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, purify the product using column chromatography or HPLC.

The trityl (S-Trt) group is labile under acidic conditions, which regenerates the free thiol for further conjugation.[5][7]

Objective: To remove the trityl protecting group to expose the reactive thiol functionality.

Materials:

-

Trityl-protected conjugate (from Protocol 1)

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (Et₃SiH) as a scavenger

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the trityl-protected compound in dichloromethane.[8]

-

Cool the solution to 0°C in an ice bath.[8]

-

Under an inert atmosphere (e.g., argon), add trifluoroacetic acid to the solution.[8]

-

Immediately add triethylsilane, which acts as a scavenger for the released trityl cation.[8]

-

Monitor the reaction by TLC. The reaction is typically complete within 20-60 minutes.[8]

-

Quench the reaction by adding a base such as triethylamine.[8]

-

Perform an aqueous workup by washing the solution with water and brine.[8]

-

Dry the organic layer and concentrate it under reduced pressure to obtain the thiol-containing product.

Visualizations

The following diagrams illustrate the chemical utility and experimental workflow of this compound.

Caption: Workflow for dual conjugation using this compound.

Caption: Role of this compound as a bifunctional linker.

References

- 1. This compound | 80441-55-0 | FT55769 [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. This compound, 80441-55-0 | BroadPharm [broadpharm.com]

- 6. This compound [myskinrecipes.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]

The Trityl Group: A Guardian for Thiols in 6-(Tritylthio)hexanoic Acid and Its Role in Advancing Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of organic synthesis and bioconjugation, the ability to selectively protect and deprotect functional groups is paramount. Among the various protecting groups available, the trityl (triphenylmethyl) group holds a significant position, particularly for the protection of thiols. This guide delves into the core function of the trityl group in 6-(Tritylthio)hexanoic acid, a versatile bifunctional linker that has found widespread application in drug development, diagnostics, and material science. By reversibly masking the highly reactive thiol group, the trityl moiety allows for precise chemical manipulations at the carboxylic acid terminus, enabling the construction of complex molecular architectures.

The primary role of the trityl group in this compound is to serve as a bulky and acid-labile protecting group for the thiol functionality.[1][2] Thiols are highly nucleophilic and susceptible to oxidation, which can lead to unwanted side reactions and the formation of disulfide bonds.[3] The trityl group effectively shields the thiol from such reactions, allowing for the selective modification of other parts of the molecule.[1] Its removal, or deprotection, can be achieved under mild acidic conditions, regenerating the free thiol for subsequent conjugation or surface attachment.[2][4]

The Chemistry of Protection and Deprotection

The strategic use of the trityl group hinges on its straightforward introduction (tritylation) and its clean removal (detritylation). These processes are fundamental to the application of this compound in multi-step synthetic pathways.

Tritylation: Protecting the Thiol

The synthesis of this compound involves the reaction of 6-mercaptohexanoic acid with a tritylating agent, typically trityl chloride, in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate, which then attacks the electrophilic carbon of the trityl chloride.

Detritylation: Unveiling the Thiol

The removal of the trityl group is typically accomplished by treatment with a mild acid, such as trifluoroacetic acid (TFA), often in the presence of a scavenger like triethylsilane (TES) to trap the released trityl cation and prevent side reactions.[4] This acid-lability is a key advantage of the trityl group, as it allows for deprotection under conditions that are orthogonal to many other protecting groups used in complex syntheses.[4]

Quantitative Data on Protection and Deprotection

The efficiency of the tritylation and detritylation steps is crucial for the overall success of a synthetic strategy. The following table summarizes representative yields for these reactions, highlighting the effectiveness of the trityl protecting group.

| Reaction Step | Reagents and Conditions | Substrate | Product | Yield (%) | Reference |

| Protection | Trityl Chloride, Pyridine | Thiol-containing molecule | Trityl-protected thiol | High (often >90%) | General Knowledge |

| Deprotection | Trifluoroacetic acid (TFA), Triethylsilane (TES), Dichloromethane (B109758) (DCM), 0°C | Trityl-protected thiol derivatives | Free thiol derivatives | 51-93% | [5] |

| Deprotection | Trifluoroacetic acid (TFA), Triethylsilane (TES) | Trityl-protected amide | Free thiol amide | 84% | [5] |

Experimental Protocols

Synthesis of this compound

This protocol is a general representation based on standard tritylation procedures.

-

Dissolution: Dissolve 6-mercaptohexanoic acid (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane (DCM) and a base like triethylamine (B128534) (TEA).

-

Addition of Tritylating Agent: To the stirred solution, add trityl chloride (1.1 equivalents) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Deprotection of this compound to Yield 6-Mercaptohexanoic Acid

The following is a detailed protocol for the removal of the trityl group.[4]

-

Dissolution: Dissolve the trityl-protected compound (1 equivalent) in dichloromethane (DCM) under an inert atmosphere (e.g., argon) and cool the solution to 0°C in an ice bath.

-

Addition of Deprotection Reagents: To the cooled solution, add trifluoroacetic acid (TFA) (e.g., 2 mL for a 1 mM solution of the substrate) followed immediately by the addition of triethylsilane (TES) (e.g., 0.5 mL for a 1 mM solution).

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 20-60 minutes.

-

Quenching: Quench the reaction by the addition of a base such as triethylamine.

-

Extraction and Purification: Wash the reaction mixture with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected thiol. Further purification can be achieved by chromatography if necessary.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various scientific disciplines. The protected thiol allows for the initial conjugation through its carboxylic acid functionality, while the latent thiol provides a handle for subsequent specific interactions.

Self-Assembled Monolayers (SAMs) for Biosensors

After deprotection, the resulting 6-mercaptohexanoic acid can be used to form self-assembled monolayers (SAMs) on gold surfaces.[6][7] The thiol group forms a strong covalent bond with the gold substrate, while the carboxylic acid terminus can be used to immobilize biomolecules such as antibodies, enzymes, or DNA for the development of highly sensitive and specific biosensors.[8] The trityl protection is crucial during the synthesis of any complex head group that might be attached to the carboxylic acid before the SAM formation.

Targeted Drug Delivery

In the field of drug delivery, the thiol group of deprotected this compound can be used as a versatile anchor point for attaching drugs to targeting moieties or nanoparticles. For instance, in the development of antibody-drug conjugates (ADCs), the thiol group can react with specific sites on an antibody, creating a stable linkage for the delivery of a cytotoxic payload directly to cancer cells.[] The trityl group protects the thiol during the synthesis of the linker-payload complex.

The exposed thiol on a drug delivery system can also facilitate interaction with biological membranes or specific cellular components, potentially enhancing drug uptake and efficacy.[10] Thiol-containing compounds are known to interact with various biological systems and can play a role in modulating cellular redox environments.[3]

Conclusion

The trityl group in this compound plays a critical and enabling role in modern chemical and biomedical research. Its ability to effectively protect the thiol group under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, provides chemists and biologists with a powerful tool for the precise construction of complex molecules and functionalized surfaces. From the development of next-generation biosensors to the design of targeted cancer therapies, the strategic use of the trityl group in this versatile linker continues to push the boundaries of scientific innovation.

References

- 1. ethz.ch [ethz.ch]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application [mdpi.com]

- 5. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Polytyramine Film and 6-Mercaptohexanol Self-Assembled Monolayers as the Immobilization Layers for a Capacitive DNA Sensor Chip: A Comparison | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Self-assembled monolayers for biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

The Strategic Application of 6-(Tritylthio)hexanoic Acid in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 6-(Tritylthio)hexanoic acid as a versatile linker in the field of bioconjugation. The unique properties of this reagent, featuring a protected thiol and a terminal carboxylic acid, enable a sequential and controlled approach to the modification of biomolecules. This document provides a comprehensive overview of the core principles, detailed experimental protocols, and quantitative data to facilitate the successful implementation of this compound in research and development settings, particularly in the construction of antibody-drug conjugates (ADCs) and other functionalized protein systems.

Core Concepts: The Role of this compound in Bioconjugation

This compound is a heterobifunctional linker that serves as a bridge between two molecules.[1] Its structure consists of a six-carbon aliphatic chain, which provides a flexible spacer.[2] At one end is a carboxylic acid, and at the other is a thiol group protected by a trityl (triphenylmethyl) group.[3][4][5] This configuration is central to its strategic use in bioconjugation.

The carboxylic acid can be activated to react with primary amines, such as the lysine (B10760008) residues on the surface of a protein, forming a stable amide bond.[4] The trityl group, being bulky and acid-labile, effectively shields the highly reactive thiol from unwanted side reactions during the initial conjugation step.[6][7] This protecting group can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the free thiol.[8][9] This newly available thiol can then be conjugated to a thiol-reactive moiety, such as a maleimide (B117702), on a second molecule of interest (e.g., a cytotoxic drug, a fluorescent dye).[10] This sequential approach allows for precise control over the conjugation process, making it a valuable tool for site-specific modification of biomolecules.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the multi-step bioconjugation process using this compound. The data presented are representative values and may vary depending on the specific biomolecules and reaction conditions employed.

| Parameter | Value | Stage of Process | Notes |

| Purity of this compound | >95% | Reagent | Commercially available |

| Molecular Weight | 390.54 g/mol | Reagent | C₂₅H₂₆O₂S |

| EDC/NHS Molar Excess (to linker) | 2-10 fold | Activation | Optimization may be required |

| Linker Molar Excess (to protein) | 5-20 fold | Conjugation to Protein | Dependent on desired degree of labeling |

| Activation Reaction Time | 15-60 minutes | Activation | At room temperature |

| Conjugation Reaction Time (Amine) | 2 hours to overnight | Conjugation to Protein | At room temperature or 4°C |

| Typical Conjugation Efficiency (Amine) | 50-80% | Conjugation to Protein | Varies with protein and conditions |

| TFA Concentration for Deprotection | 95% in water | Deprotection | Scavengers like triisopropylsilane (B1312306) (TIS) are often used |

| Deprotection Reaction Time | 5-30 minutes | Deprotection | At room temperature |

| Deprotection Yield | >90% | Deprotection | Generally high under optimal conditions |

| Maleimide Molar Excess (to deprotected thiol) | 10-20 fold | Thiol Conjugation | To ensure complete reaction of the thiol |

| Thiol-Maleimide Reaction Time | 2 hours to overnight | Thiol Conjugation | At room temperature or 4°C |

| Stability of Trityl-Protected Conjugate | Stable at neutral pH | Storage | Avoid acidic conditions |

| Stability of Thiol-Maleimide Adduct | Limited stability at physiological pH | Final Conjugate | Susceptible to retro-Michael reaction and thiol exchange |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in a typical bioconjugation workflow using this compound.

Activation of this compound with EDC/NHS

This protocol describes the formation of an amine-reactive N-hydroxysuccinimide (NHS) ester of this compound.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Procedure:

-

Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

-

Dilute the dissolved linker into Activation Buffer to the desired final concentration (e.g., 10 mM).

-

Immediately before use, prepare fresh stock solutions of EDC (e.g., 100 mM in Activation Buffer) and NHS (e.g., 100 mM in Activation Buffer).

-

Add EDC to the this compound solution to a final molar excess of 2-10 fold.

-

Add NHS to the reaction mixture to a final molar excess of 2-10 fold.

-

Incubate the reaction for 15-60 minutes at room temperature with gentle mixing.

-

The resulting solution containing the activated NHS-ester of this compound is now ready for immediate use in the conjugation reaction.

Conjugation of Activated Linker to Protein Primary Amines

This protocol details the reaction of the activated this compound with the primary amines (e.g., lysine residues) of a protein.

Materials:

-

Protein solution (e.g., antibody at 2-10 mg/mL)

-

Activated this compound solution (from section 3.1)

-

Conjugation Buffer: 0.1 M phosphate (B84403) buffer, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column

Procedure:

-

Prepare the protein in the Conjugation Buffer. Ensure the buffer does not contain primary amines (e.g., Tris).

-

Add the freshly prepared activated this compound solution to the protein solution. The molar ratio of linker to protein should be optimized (typically 5-20 fold excess of linker).

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

-

Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

-

Collect the protein-containing fractions. The protein is now conjugated with the trityl-protected thiol linker.

Deprotection of the Trityl Group to Expose the Free Thiol

This protocol describes the removal of the trityl protecting group from the conjugated protein to reveal the reactive thiol.

Materials:

-

Trityl-protected protein conjugate

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (as a scavenger)

-

Ice bath

-

Purification system (e.g., desalting column or dialysis)

Procedure:

-

Lyophilize the trityl-protected protein conjugate if it is in an aqueous buffer.

-

Prepare a deprotection solution of 95% TFA, 2.5% water, and 2.5% TIS. Handle TFA in a fume hood with appropriate personal protective equipment.

-

On an ice bath, resuspend the lyophilized protein conjugate in the deprotection solution.

-

Incubate the reaction on ice for 5-30 minutes. The optimal time should be determined empirically.

-

Remove the TFA, for example by evaporation under a stream of nitrogen.

-

Immediately purify the deprotected protein to remove TFA and scavengers. This can be achieved using a desalting column or dialysis against a suitable buffer (e.g., PBS with 1 mM EDTA, pH 7.0). The buffer should be degassed to minimize thiol oxidation.

Conjugation of the Deprotected Thiol to a Maleimide-Functionalized Molecule

This protocol outlines the final step of conjugating the newly exposed thiol on the protein to a maleimide-containing molecule.

Materials:

-

Thiol-functionalized protein

-

Maleimide-functionalized molecule (e.g., drug, dye)

-

Thiol-free, degassed buffer, pH 6.5-7.5 (e.g., PBS with 1 mM EDTA)

-

Anhydrous DMF or DMSO (if the maleimide compound is not water-soluble)

-

Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

-

Dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMF or DMSO if necessary, and then dilute it into the reaction buffer.

-

Add the maleimide solution to the thiol-functionalized protein solution. A 10-20 fold molar excess of the maleimide compound is recommended.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if the maleimide compound is light-sensitive. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.

-

Purify the final bioconjugate from excess maleimide reagent and byproducts using a suitable method such as size exclusion chromatography or dialysis.

-

Characterize the final conjugate for purity, concentration, and degree of labeling.

Visualizations: Diagrams of Key Processes

The following diagrams, created using the DOT language, illustrate the key chemical transformations and workflows described in this guide.

Caption: Activation of the carboxylic acid group of this compound.

Caption: Conjugation of the activated linker to a primary amine on a protein.

Caption: Removal of the trityl protecting group to expose the free thiol.

Caption: Conjugation of the free thiol to a maleimide-functionalized molecule.

Caption: A typical experimental workflow for bioconjugation using this compound.

References

- 1. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 3. This compound, 80441-55-0 | BroadPharm [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Site-specific functionalization of proteins and their applications to therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]

6-(Tritylthio)hexanoic Acid: An In-depth Technical Guide for Researchers and Drug Development Professionals

An extensive guide on the use of 6-(Tritylthio)hexanoic acid as a bifunctional linker molecule in bioconjugation, surface modification, and drug delivery systems. This document provides a detailed overview of its chemical properties, experimental protocols for its application, and quantitative data to support its use in research and development.

Introduction

This compound is a versatile heterobifunctional linker widely employed in the fields of bioconjugation, drug delivery, and nanotechnology.[1][2][3] Its unique structure, featuring a terminal carboxylic acid and a thiol group protected by a bulky trityl group, allows for sequential and controlled conjugation to various molecules.[4][5][6] The carboxylic acid can be activated to react with primary amines, while the trityl-protected thiol provides a stable yet readily cleavable handle for subsequent attachment to thiol-reactive moieties or surfaces.[6][7] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals on the core applications of this compound.

Core Properties

The utility of this compound as a linker stems from its distinct chemical features. The trityl (triphenylmethyl) group offers robust protection for the thiol functionality, preventing its oxidation or unwanted side reactions during the initial conjugation steps.[4][5] This protecting group is stable under various conditions but can be selectively and efficiently removed under acidic conditions to reveal the free thiol.[8][9] The hexanoic acid chain provides a flexible spacer, which can be crucial for maintaining the biological activity of conjugated molecules.[10][11]

| Property | Value | Reference(s) |

| Chemical Formula | C₂₅H₂₆O₂S | [6] |

| Molecular Weight | 390.5 g/mol | [6] |

| CAS Number | 80441-55-0 | [6] |

| Appearance | White to off-white solid | [1] |

| Storage | -20°C to Room Temperature, in a dark, inert atmosphere | [6][12] |

Experimental Protocols

Detailed methodologies for the key experimental steps involving this compound are provided below. These protocols are foundational and may require optimization based on the specific molecules and substrates being used.

Activation of the Carboxylic Acid via NHS Ester Formation

The carboxylic acid moiety of this compound can be activated using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[7][13][14] This forms a stable NHS ester that can efficiently react with primary amines.

Materials:

-

This compound

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

DIPEA (N,N-Diisopropylethylamine)

Procedure:

-

Dissolve this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

-

Add EDC (1.2 equivalents) to the solution.

-

If the starting material is an HCl salt, add a base such as DIPEA (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by TLC or LC-MS.

-

The resulting solution containing the this compound-NHS ester can often be used directly in the subsequent conjugation step. Alternatively, the product can be purified.

Conjugation to Amine-Containing Molecules (e.g., Proteins, Drugs)

The activated NHS ester of this compound readily reacts with primary amines on proteins (e.g., lysine (B10760008) residues), amine-functionalized drugs, or other molecules to form a stable amide bond.[15][16]

Materials:

-

This compound-NHS ester solution

-

Amine-containing molecule (e.g., protein, peptide, drug)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)

-

Quenching reagent (e.g., Tris or glycine (B1666218) solution)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Dissolve the amine-containing molecule in the reaction buffer.

-

Slowly add the this compound-NHS ester solution to the amine-containing solution with gentle mixing. A molar excess of the NHS ester is typically used.

-

Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C.

-

Quench any unreacted NHS ester by adding a small molecule with a primary amine, such as Tris or glycine.

-

Purify the resulting conjugate to remove excess reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.

Deprotection of the Trityl Group to Expose the Thiol

The trityl protecting group can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA), often in the presence of a scavenger like triethylsilane (TES) or triisopropylsilane (B1312306) (TIPS) to prevent side reactions.[1][9]

Materials:

-

Trityl-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (TES) or Triisopropylsilane (TIPS)

-

Dichloromethane (DCM)

-

Triethylamine (for quenching)

Procedure:

-

Dissolve the trityl-protected conjugate in DCM in an inert atmosphere (e.g., argon or nitrogen) and cool to 0°C in an ice bath.

-

Add TFA to the solution (a common mixture is 95% TFA).

-

Immediately add a scavenger such as TES or TIPS (e.g., 2.5-5% of the total volume).[9][17][18]

-

Monitor the reaction by TLC or LC-MS. Deprotection is often complete within 20-60 minutes.[19]

-

Quench the reaction by adding triethylamine.

-

Wash the solution with water and brine. The organic layer containing the deprotected thiol conjugate can then be dried and the solvent evaporated.

Quantitative Data: The deprotection of trityl-protected thiols using a TFA/trialkylsilane system generally proceeds with high efficiency.

| Substrate | Deprotection Conditions | Yield | Reference |

| Various Trityl-Thioether Derivatives | TFA/Et₃SiH, 0°C, 30-60 min | 51-93% | [19] |

| Amide of 5,11-dimethyl-5H-indolo[2,3-b]quinoline and 2-(tritylthio)acetic acid | TFA/Et₃SiH | 84% | [19] |

| Ester of a genistein (B1671435) derivative and 2-(tritylthio)acetic acid | TFA/Et₃SiH | 80% | [19] |

Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces

The deprotected thiol group of 6-mercaptohexanoic acid (formed after deprotection of this compound) has a strong affinity for gold surfaces, enabling the formation of well-ordered self-assembled monolayers (SAMs).[18] These SAMs can be used to functionalize surfaces for various applications, including biosensors.[20][]

Materials:

-

Gold-coated substrate

-

Solution of 6-mercaptohexanoic acid in a suitable solvent (e.g., ethanol)

-

Ethanol (B145695) for rinsing

-

Dry nitrogen gas

Procedure:

-

Clean the gold substrate thoroughly (e.g., with piranha solution, taking extreme caution, or by UV/ozone treatment).

-

Immerse the clean gold substrate in a dilute solution (e.g., 1 mM) of 6-mercaptohexanoic acid in ethanol.

-

Allow the self-assembly to proceed for 24-48 hours to ensure a well-ordered monolayer.

-

Remove the substrate from the solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules.

-

Dry the SAM-coated substrate under a stream of dry nitrogen gas.

Quantitative Data: The surface coverage of SAMs can be quantified using various techniques.

| Thiol | Surface | Technique | Surface Coverage | Reference |

| 16-mercaptohexadecanoic acid | Gold Nanoparticles | XPS and SESSA | ~18.5 Å thickness | [22] |

| Mercapto-alkanoic acids | Gold Nanoparticles | ICP-MS | 4.3 to 6.3 molecules/nm² | [7][23] |

Applications and Workflows

The bifunctional nature of this compound makes it a valuable tool in various research and development workflows.

Antibody-Drug Conjugate (ADC) Synthesis

A primary application of this linker is in the synthesis of ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody for targeted cancer therapy.[2][8][24]

Workflow for ADC Synthesis:

References

- 1. researchgate.net [researchgate.net]

- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. broadpharm.com [broadpharm.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68Ga Labeled PET Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aqueous Activation of RNA 2'-OH for Conjugation with Amines and Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Self-assembling biomolecules for biosensor applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]

6-(Tritylthio)hexanoic Acid in Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Tritylthio)hexanoic acid is a versatile bifunctional linker molecule that plays a crucial role in the field of drug development. Its unique chemical architecture, featuring a terminal carboxylic acid and a trityl-protected thiol group, enables the covalent conjugation of diverse molecular entities. This makes it an invaluable tool for the construction of complex drug delivery systems, including antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), where precise control over molecular assembly is paramount.[1][2][3] The trityl protecting group offers stability under various conditions and can be selectively removed under acidic conditions to reveal a reactive thiol group, which can then participate in further conjugation reactions.[4] The carboxylic acid moiety readily reacts with primary amines to form stable amide bonds, providing a robust method for attaching drugs or targeting ligands.[4] This guide provides an in-depth overview of the applications, experimental protocols, and key considerations for utilizing this compound in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 80441-55-0 | [5] |

| Molecular Formula | C₂₅H₂₆O₂S | [5] |

| Molecular Weight | 390.54 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥98% (HPLC) | [5] |

| Storage Conditions | -20°C | [6] |

Core Applications in Drug Development

The primary application of this compound in drug development is as a linker to connect a therapeutic payload (drug) to a targeting moiety, such as an antibody or a peptide.[1][2] This strategy is central to the design of targeted therapies that aim to deliver cytotoxic agents specifically to cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic index.[1][2]

The hexanoic acid chain provides a flexible spacer, which can be crucial for maintaining the biological activity of both the targeting ligand and the drug. The dual functionality of the molecule allows for a sequential and controlled conjugation process.

Key Experimental Protocols

Amide Bond Formation with an Amine-Containing Drug

This protocol describes the conjugation of this compound to a hypothetical amine-containing drug using EDC and HATU as coupling agents.

Materials:

-

This compound

-

Amine-containing drug

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

Procedure:

-

Dissolve this compound (1.2 equivalents) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

In a separate vial, dissolve the amine-containing drug (1.0 equivalent) in anhydrous DMF.

-

Add the drug solution to the pre-activated linker solution.

-

Add EDC (1.5 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 4-12 hours, monitoring the progress by HPLC-MS.

-

Upon completion, quench the reaction by adding water.

-

Purify the resulting conjugate by preparative HPLC.

-

Characterize the purified product by mass spectrometry and NMR spectroscopy.

Deprotection of the Trityl Group

This protocol outlines the removal of the trityl protecting group to expose the free thiol.

Materials:

-

Trityl-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (as a scavenger)

-

Dichloromethane (DCM)

-

Diethyl ether (cold)

Procedure:

-

Dissolve the trityl-protected conjugate in DCM.

-

Add TIS (5-10 equivalents) to the solution. This scavenger traps the liberated trityl cations, preventing side reactions.

-

Slowly add a solution of 95% TFA in DCM to the reaction mixture at 0°C.

-

Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by HPLC-MS.

-

Once the reaction is complete, concentrate the solution under reduced pressure.

-

Precipitate the deprotected product by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the product, decant the ether, and wash the pellet with cold ether.

-

Dry the product under vacuum.

Thiol-Maleimide Conjugation

This protocol describes the conjugation of the deprotected thiol-containing molecule to a maleimide-functionalized targeting moiety.

Materials:

-

Thiol-containing conjugate

-

Maleimide-functionalized targeting moiety (e.g., antibody, peptide)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Dissolve the thiol-containing conjugate in a suitable buffer (e.g., PBS).

-

Dissolve the maleimide-functionalized targeting moiety in the same buffer.

-

Add the thiol-containing conjugate solution (typically in a slight molar excess) to the maleimide-functionalized targeting moiety solution.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE for proteins or HPLC for smaller molecules.

-

Upon completion, remove the unreacted small molecules and byproducts by size-exclusion chromatography.

-

Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) or drug-to-peptide ratio.

Data Presentation: Illustrative Quantitative Data

The following tables present illustrative quantitative data that would be generated during the development of a drug conjugate using this compound. Note: This data is hypothetical and for illustrative purposes only.

Table 1: Reaction Yields for Conjugation Steps

| Step | Reactants | Product | Yield (%) |

| Amide Coupling | This compound + Drug-NH₂ | Drug-NHCO-(CH₂)₅-S-Trityl | 85 |

| Deprotection | Drug-NHCO-(CH₂)₅-S-Trityl | Drug-NHCO-(CH₂)₅-SH | 92 |

| Thiol-Maleimide | Drug-NHCO-(CH₂)₅-SH + Antibody-Maleimide | Drug-Linker-Antibody | 78 |

Table 2: In Vitro Stability of the Final Conjugate

| Condition | Time (h) | % Intact Conjugate |

| Human Plasma, 37°C | 0 | 100 |

| 24 | 95 | |

| 48 | 91 | |

| 96 | 85 | |

| PBS, pH 5.0, 37°C | 0 | 100 |

| 24 | 75 | |

| 48 | 62 |

Table 3: In Vitro Cytotoxicity (IC₅₀ Values)

| Cell Line | Free Drug (nM) | Drug-Linker-Antibody (nM) |

| Target Receptor-Positive | 50 | 5 |

| Target Receptor-Negative | 45 | 500 |

Mandatory Visualizations

References

- 1. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. "Peptide–Drug Conjugates with Different Linkers for Cancer Therapy" by Mona Alas, Azam Saghaeidehkordi et al. [digitalcommons.chapman.edu]

- 4. Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 6-(Tritylthio)hexanoic Acid for Surface Functionalization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-(Tritylthio)hexanoic acid, a key reagent for the functionalization of surfaces, particularly gold, in a variety of applications including biosensor development, targeted drug delivery, and advanced materials science. This document details the molecule's properties, experimental protocols for its application, and quantitative data for the characterization of the resulting functionalized surfaces.

Introduction to this compound

This compound is a bifunctional molecule that serves as a valuable linker for immobilizing biomolecules and other functionalities onto surfaces. Its structure comprises three key components:

-

A hexanoic acid backbone: This provides a six-carbon aliphatic chain that contributes to the formation of well-ordered self-assembled monolayers (SAMs).

-

A terminal carboxylic acid group (-COOH): This functional group provides a versatile handle for the covalent attachment of biomolecules, such as proteins, peptides, and nucleic acids, through standard amide coupling chemistries.

-

A trityl-protected thiol group (-S-Trityl): The bulky trityl (triphenylmethyl) group effectively protects the thiol from oxidation and other unwanted side reactions during storage and the initial stages of surface assembly. This protecting group can be selectively removed under acidic conditions to expose a free thiol (-SH), which readily forms a strong, stable bond with gold and other noble metal surfaces.

The use of this compound allows for a two-step functionalization strategy. First, the carboxylic acid terminus can be used for solution-phase conjugation to a molecule of interest. Subsequently, the protected thiol is deprotected and used to anchor the conjugate to a surface. Alternatively, the molecule can be assembled on a surface first, followed by deprotection and subsequent functionalization of the exposed carboxylic acid groups. This versatility makes it a powerful tool in surface chemistry and bioconjugation.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 80441-55-0 | [2] |

| Molecular Formula | C₂₅H₂₆O₂S | [2] |

| Molecular Weight | 390.54 g/mol | [2] |

| Appearance | Off-white to yellow powder | [4] |

| Purity | ≥97% | [4] |

| Storage | Room temperature, in a dark, inert atmosphere |

Experimental Protocols

This section provides detailed protocols for the key experimental procedures involving this compound for the functionalization of gold surfaces.

Formation of Self-Assembled Monolayers (SAMs) on Gold

This protocol describes the formation of a SAM of this compound on a gold substrate.

Materials:

-

This compound

-

Anhydrous ethanol (B145695)

-

Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

-

Deionized water (18 MΩ·cm)

-

Nitrogen gas

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 10-15 minutes.

-

Thoroughly rinse the substrate with deionized water and then with ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

Solution Preparation:

-

Prepare a 1-5 mM solution of this compound in anhydrous ethanol.

-

-

SAM Formation:

-

Immerse the cleaned and dried gold substrate into the ethanolic solution of this compound.

-

Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

-

After incubation, remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

-

Dry the functionalized substrate under a gentle stream of nitrogen gas.

-

Deprotection of the Trityl Group